molecular formula C14H14BrClF3N3 B12067714 3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride CAS No. 1203579-64-9

3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride

Cat. No.: B12067714
CAS No.: 1203579-64-9
M. Wt: 396.63 g/mol
InChI Key: FSXUHBGIXQIBQW-UHFFFAOYSA-N
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Description

3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Piperazine Substitution: The substitution of a piperazine group at the 4-position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents.

    Substitution: The bromine atom at the 3-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can yield various substituted quinoline derivatives.

Scientific Research Applications

3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(piperazin-1-yl)-6-(trifluoromethyl)quinoline hydrochloride
  • 3-Bromo-4-(piperazin-1-yl)-8-(trifluoromethoxy)quinoline hydrochloride

Uniqueness

3-Bromo-4-(piperazin-1-yl)-7-(trifluoromethyl)quinoline hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the trifluoromethyl group at the 7-position, in particular, can enhance its lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Properties

CAS No.

1203579-64-9

Molecular Formula

C14H14BrClF3N3

Molecular Weight

396.63 g/mol

IUPAC Name

3-bromo-4-piperazin-1-yl-7-(trifluoromethyl)quinoline;hydrochloride

InChI

InChI=1S/C14H13BrF3N3.ClH/c15-11-8-20-12-7-9(14(16,17)18)1-2-10(12)13(11)21-5-3-19-4-6-21;/h1-2,7-8,19H,3-6H2;1H

InChI Key

FSXUHBGIXQIBQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2Br)C(F)(F)F.Cl

Origin of Product

United States

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